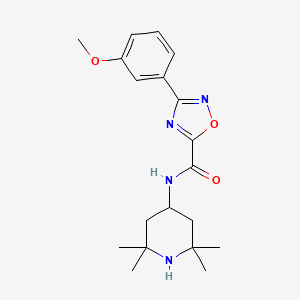![molecular formula C17H16N4O2S B11056044 4-Amino-6-(4-ethoxyphenyl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]oxathiolane]-1,5-dicarbonitrile](/img/structure/B11056044.png)
4-Amino-6-(4-ethoxyphenyl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]oxathiolane]-1,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-(4-ethoxyphenyl)spiro[3-azabicyclo[310]hex-3-ene-2,2’-[1,3]oxathiolane]-1,5-dicarbonitrile is a complex heterocyclic compound It is characterized by its unique spiro-fused structure, which includes a 3-azabicyclo[310]hexane core
Preparation Methods
The synthesis of 4-Amino-6-(4-ethoxyphenyl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]oxathiolane]-1,5-dicarbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the 3-azabicyclo[3.1.0]hexane core, followed by the introduction of the spiro-fused oxathiolane ring. Key reagents and conditions include:
Cyclization Reactions: Formation of the 3-azabicyclo[3.1.0]hexane core through cyclization reactions.
Spiro-Fusion: Introduction of the oxathiolane ring via spiro-fusion reactions.
Functional Group Modifications: Incorporation of the amino and ethoxyphenyl groups through substitution reactions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
4-Amino-6-(4-ethoxyphenyl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]oxathiolane]-1,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions. Major products formed from these reactions include various derivatives with modified functional groups, which can be further explored for their unique properties.
Scientific Research Applications
4-Amino-6-(4-ethoxyphenyl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]oxathiolane]-1,5-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antitumor agent, with studies indicating its ability to inhibit the proliferation of cancer cells.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-Amino-6-(4-ethoxyphenyl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]oxathiolane]-1,5-dicarbonitrile involves its interaction with cellular components. It has been observed to disrupt the actin cytoskeleton in cancer cells, leading to cell cycle arrest and apoptosis . The compound targets specific molecular pathways, including those involved in cell motility and proliferation.
Comparison with Similar Compounds
Similar compounds to 4-Amino-6-(4-ethoxyphenyl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]oxathiolane]-1,5-dicarbonitrile include other spiro-fused heterocycles, such as:
3-Azaspiro[bicyclo[3.1.0]hexane-2,5’-pyrimidines]: These compounds also exhibit antitumor activity and share a similar spiro-fused structure.
Spiro-fused oxindoles: Known for their potential as antitumor agents, these compounds have a different core structure but similar biological activities.
The uniqueness of 4-Amino-6-(4-ethoxyphenyl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2’-[1,3]oxathiolane]-1,5-dicarbonitrile lies in its specific combination of functional groups and its ability to interact with multiple biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H16N4O2S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2'-amino-6'-(4-ethoxyphenyl)spiro[1,3-oxathiolane-2,4'-3-azabicyclo[3.1.0]hex-2-ene]-1',5'-dicarbonitrile |
InChI |
InChI=1S/C17H16N4O2S/c1-2-22-12-5-3-11(4-6-12)13-15(9-18)14(20)21-17(16(13,15)10-19)23-7-8-24-17/h3-6,13H,2,7-8H2,1H3,(H2,20,21) |
InChI Key |
IBLROMSLRFYUTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3(C2(C4(N=C3N)OCCS4)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methyl-4-oxo-N-(2-phenoxyethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B11055964.png)
![3-(1H-pyrrol-1-yl)-4-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazole](/img/structure/B11055969.png)
![2,4-diamino-8-hydroxy-5-(3,4,5-trimethoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11055971.png)
![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(1,2,3,4,5,6,7,8-octahydro-9H-carbazol-9-yl)ethanone](/img/structure/B11055978.png)
![N-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11055980.png)

![N-{[(4-methylphenyl)carbamoyl]oxy}ethanimidoyl chloride](/img/structure/B11056014.png)
![4-([5-(Furan-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl)oxolan-2-one](/img/structure/B11056020.png)
![1-(4-Fluorophenyl)-3-[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11056026.png)
![3-({1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11056029.png)
![Ethyl 1'-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-4,4'-bipiperidine-1-carboxylate](/img/structure/B11056030.png)


![3-(2,4-dimethoxyphenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11056038.png)
